N-(3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide
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Overview
Description
N-(3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a tetrahydrobenzo[g]pteridin core, and an acetamide moiety. Its distinct chemical configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N-(3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2,4-dioxo-3,3,4-triphenylbutanamide: Shares a similar cyclohexyl group but differs in the core structure and functional groups.
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Contains a similar acetamide moiety but has different substituents and core structure.
Uniqueness
N-(3-cyclohexyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide is unique due to its specific combination of a cyclohexyl group, tetrahydrobenzo[g]pteridin core, and acetamide moiety.
Properties
Molecular Formula |
C18H19N5O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(3-cyclohexyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)acetamide |
InChI |
InChI=1S/C18H19N5O3/c1-10(24)19-11-7-8-13-14(9-11)21-16-15(20-13)17(25)23(18(26)22-16)12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,19,24)(H,21,22,26) |
InChI Key |
BHCFRVUJQRHHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C3C(=N2)NC(=O)N(C3=O)C4CCCCC4 |
Origin of Product |
United States |
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